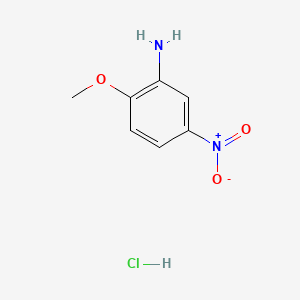

2-Methoxy-5-nitroaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxy-5-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-12-7-3-2-5(9(10)11)4-6(7)8;/h2-4H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBNYKPRONOPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-59-2 (Parent) | |

| Record name | 2-Methoxy-5-nitroanilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044312 | |

| Record name | 2-Methoxy-5-nitroaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67827-72-9 | |

| Record name | Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67827-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitroanilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-5-nitroaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-NITROANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DP906MMG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 2-Methoxy-5-nitroaniline hydrochloride

An In-Depth Technical Guide to 2-Methoxy-5-nitroaniline Hydrochloride: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 67827-72-9) is an aromatic amine of significant interest in both industrial and research settings.[1] Characterized by a methoxy and a nitro group on an aniline backbone, this compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its hydrochloride salt form enhances its stability and aqueous solubility, making it a preferred reagent in various synthetic protocols.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, established analytical methodologies, synthetic pathways, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is structurally defined by an aniline ring substituted with a methoxy group at the ortho-position and a nitro group at the meta-position relative to the amino group.[1] The hydrochloride salt is formed by the protonation of the basic amino group.

-

Molecular Formula: C₇H₉ClN₂O₃[1]

-

Molecular Weight: 204.61 g/mol [1]

-

IUPAC Name: 2-methoxy-5-nitroanilinium chloride[2]

-

Synonyms: 5-Nitro-o-anisidine hydrochloride, 2-amino-4-nitroanisole hydrochloride[2]

The interplay between the electron-donating methoxy group (+R effect) and the electron-withdrawing nitro group (-R, -I effect) profoundly influences the molecule's reactivity and electronic properties.[1] The amino group acts as an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. This substitution pattern makes the molecule a valuable precursor for further functionalization.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized below. The data pertains to the hydrochloride salt unless otherwise specified for the free base (2-Methoxy-5-nitroaniline, CAS 99-59-2).

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | [1] |

| Molecular Formula | C₇H₉ClN₂O₃ | [1] |

| Molecular Weight | 204.61 g/mol | [1] |

| Melting Point | 218 °C (decomposes) | [3] |

| Boiling Point | 351.8 °C at 101,325 Pa (for free base) | [1] |

| Density | 1.318 g/cm³ at 20 °C (for free base) | [1] |

| Water Solubility | 297 g/L at 25 °C | [1] |

| Log P | -1.458 at 25 °C | [1] |

| Vapor Pressure | 0 Pa at 25 °C | [1] |

Solubility and Stability

The hydrochloride salt is notably soluble in water.[1] The free base, 2-Methoxy-5-nitroaniline, is soluble in ethanol and DMSO.[4] The compound is sensitive to light and heat, and storage in a cool, dry, well-ventilated place in a tightly sealed, amber-colored container is recommended to prevent decomposition.[4][5] It is incompatible with strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5]

Synthesis and Reaction Pathways

The most common synthesis of 2-Methoxy-5-nitroaniline involves a multi-step process starting from 2-methoxyaniline. The hydrochloride salt is then formed in the final step.

Sources

A Comprehensive Technical Guide to 2-Methoxy-5-nitroaniline Hydrochloride (CAS: 67827-72-9) for Advanced Research and Development

Introduction: 2-Methoxy-5-nitroaniline hydrochloride is a pivotal aromatic amine derivative whose significance resonates across multiple domains of chemical science, from pharmaceutical synthesis to the production of high-performance pigments. As a stable, water-soluble salt, it offers distinct advantages in handling and reactivity over its free base counterpart, 2-methoxy-5-nitroaniline (CAS: 99-59-2).[1][2] This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, elucidating the compound's core properties, synthesis methodologies, critical applications, and analytical characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document aims to provide a comprehensive and trustworthy foundation for utilizing this versatile chemical intermediate.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a yellow crystalline solid, and its key identifiers and physicochemical characteristics are summarized below.[1] The hydrochloride salt form enhances its water solubility, a crucial attribute for various aqueous-phase reactions and biochemical assays.[1]

Molecular Structure

The molecular architecture consists of an aniline ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position. The amine group is protonated to form the hydrochloride salt. This specific arrangement of an electron-donating methoxy group and an electron-withdrawing nitro group creates a significant dipole moment, which influences its reactivity and optical properties.[3]

Image Description: The molecular structure of this compound, showing a benzene ring with a methoxy group (OCH₃), an amino group (NH₃⁺), and a nitro group (NO₂) attached, along with a chloride ion (Cl⁻).

Chemical and Physical Data

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 67827-72-9[4][5][6][7] |

| Molecular Formula | C₇H₉ClN₂O₃[1][4][7] |

| Molecular Weight | 204.61 g/mol [1][4][7] |

| IUPAC Name | 2-methoxy-5-nitroanilinium chloride |

| Synonyms | 5-Nitro-o-anisidine hydrochloride, 2-amino-4-nitroanisole hydrochloride[6] |

| SMILES | COC1=C(C=C(C=C1)[O-])N.Cl[8] |

| InChIKey | JBBNYKPRONOPHN-UHFFFAOYSA-N[8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 218 °C (decomposes) | [5][7] |

| Boiling Point | 351.8 °C at 101,325 Pa | [1][7] |

| Water Solubility | 297 g/L at 25 °C | [1] |

| Density | 1.318 g/cm³ at 20 °C |[1] |

Part 2: Synthesis and Manufacturing Insights

The reliable synthesis of this compound is critical for its industrial and research applications. The most common and well-documented laboratory-scale synthesis involves a multi-step protection-nitration-deprotection strategy starting from 2-methoxyaniline. This approach is favored for its high regioselectivity and good yields.

Causality of the Synthetic Strategy

Direct nitration of 2-methoxyaniline is often unselective and can lead to oxidation or the formation of multiple isomers. To overcome this, a protection-deprotection strategy is employed:

-

Acetylation (Protection): The highly activating amino group is protected as an acetamide. This serves a dual purpose: it moderates the activating nature of the amine and provides steric hindrance, preventing unwanted side reactions.[3]

-

Nitration: The methoxy group is an ortho-, para-director. With the ortho-position blocked by the bulky acetylamino group, the incoming nitro group is selectively directed to the para-position (position 5), yielding the desired isomer in high purity.[3]

-

Hydrolysis (Deprotection): The acetyl group is removed via acid-catalyzed hydrolysis using hydrochloric acid. This step not only liberates the free amine but also concurrently forms the desired hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.[3]

Synthesis Workflow Diagram

Caption: Role of 2-Methoxy-5-nitroaniline HCl as a precursor for Osimertinib.

Intermediate for Dyes and Pigments

The aromatic amine group can be readily converted into a diazonium salt through diazotization. This highly reactive diazonium salt is a cornerstone of azo chemistry. It can be coupled with various aromatic compounds (coupling partners) to form intensely colored azo dyes and pigments. [1]

-

Azo Dye Synthesis: It is used to produce disazo disperse dyes with excellent color properties. [1]* Pigment Production: It serves as a key intermediate in the manufacturing of commercial colorants, including Pigment Yellow 74, which is widely used in paints and inks. [1]

Part 4: Analytical Methodologies

Rigorous analytical control is essential to ensure the purity and identity of this compound for its intended applications, especially in pharmaceutical manufacturing where purity standards are exceptionally high.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and quantifying the compound. A typical reverse-phase method can be employed.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility. [9]* Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (e.g., ~380 nm for the free base). [3] Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides structural confirmation. The spectrum for the hydrochloride salt will show characteristic peaks for the aromatic protons, the methoxy protons, and the ammonium protons, with chemical shifts influenced by the electron-withdrawing nitro group and the protonated amine. [8] Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound and can help identify impurities. [2]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Table 3: Summary of Hazards

| Hazard Class | Statement |

|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [10] |

| Skin Irritation | Causes skin irritation. [10] |

| Eye Irritation | Causes serious eye irritation. [10] |

| Germ Cell Mutagenicity | May cause genetic defects. [10]|

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [4][10]For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended. [10]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10][11] Storage Guidelines:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]* Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates. [10][11]

Conclusion

This compound is far more than a simple chemical; it is an enabling intermediate that bridges basic organic chemistry with high-value applications in medicine and materials science. Its well-defined synthesis, versatile reactivity, and established analytical profiles make it a reliable and indispensable tool for the modern researcher. By understanding the principles behind its synthesis and application, scientists can continue to leverage this compound to drive innovation in drug discovery, diagnostics, and beyond.

References

- 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447.

- Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- Molecular structure of 2-methoxy-5-nitroaniline.

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

- 1. Buy this compound | 67827-72-9 [smolecule.com]

- 2. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. This compound | 67827-72-9 [chemicalbook.com]

- 6. CAS 67827-72-9 | this compound | [jayfinechem.com]

- 7. This compound CAS#: 67827-72-9 [m.chemicalbook.com]

- 8. This compound(67827-72-9) 1H NMR [m.chemicalbook.com]

- 9. 2-Methoxy-5-nitroaniline | SIELC Technologies [sielc.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Solubility Profile of 2-Methoxy-5-nitroaniline Hydrochloride in Various Solvents

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Methoxy-5-nitroaniline hydrochloride (CAS: 67827-72-9), a key intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Understanding the solubility of this compound is a critical prerequisite for optimizing reaction conditions, developing robust purification protocols, and designing effective drug delivery systems.[3] This document synthesizes available data, presents a theoretical framework for its solubility behavior, and provides detailed, field-proven experimental protocols for its accurate determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction and Physicochemical Profile

2-Methoxy-5-nitroaniline is a nitroaromatic compound widely utilized as a chemical intermediate.[1] In its hydrochloride salt form, its properties are significantly altered, particularly its solubility in aqueous and protic media. The compound serves as a crucial precursor in the synthesis of various therapeutics, including the EGFR tyrosine kinase inhibitor, Osimertinib, used in cancer treatment.[1] Given its role in multi-step synthetic processes, knowledge of its solubility dictates the choice of reaction solvents, methods for purification via crystallization, and conditions for formulation.[1]

The hydrochloride salt enhances the compound's stability and modifies its dissolution characteristics compared to the free base (2-Methoxy-5-nitroaniline, CAS: 99-59-2).[4] This guide focuses specifically on the hydrochloride salt, while referencing the free base where relevant to build a complete physicochemical picture.

Table 1: Physicochemical Properties of 2-Methoxy-5-nitroaniline and its Hydrochloride Salt

| Property | This compound | 2-Methoxy-5-nitroaniline (Free Base) | Source(s) |

| CAS Number | 67827-72-9 | 99-59-2 | [5][6] |

| Molecular Formula | C₇H₉ClN₂O₃ | C₇H₈N₂O₃ | [1][7] |

| Molecular Weight | 204.61 g/mol | 168.15 g/mol | [1][8] |

| Appearance | Crystalline solid | Orange-red needles or orange powder | [4][6] |

| Melting Point | 218°C (decomposes) | 117-119°C | [5][7][8] |

| Water Solubility | 297 g/L at 25°C (Highly Soluble) | < 0.1 mg/mL (Slightly Soluble) | [6][7] |

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[9][10] The solubility of this compound is dictated by a combination of its molecular structure and its ionic salt form.

-

Polarity and Hydrogen Bonding : The parent molecule, 2-Methoxy-5-nitroaniline, possesses a significant dipole moment due to the electron-donating methoxy group and the electron-withdrawing nitro group.[1] This inherent polarity allows for solubility in polar organic solvents.[1][6]

-

Impact of the Hydrochloride Salt : The formation of the hydrochloride salt involves the protonation of the basic amine group.[11] This creates an ammonium salt (R-NH₃⁺Cl⁻), an ionic species. This ionic character dramatically increases the compound's affinity for highly polar, protic solvents like water, where it can readily dissociate and form strong ion-dipole interactions and hydrogen bonds.[4][11] This explains its high aqueous solubility (297 g/L) compared to the sparingly soluble free base.[6][7]

-

pH-Dependent Solubility : As an amine salt, the solubility of this compound is highly dependent on the pH of the medium.[4][12] In acidic to neutral aqueous solutions, it will remain in its protonated, highly soluble salt form. However, in basic solutions (pH > pKa of the conjugate acid), the salt will be deprotonated to the free amine form, which is significantly less water-soluble and may precipitate out of solution.

-

Common Ion Effect : In solutions already containing a high concentration of chloride ions (e.g., concentrated brine or certain buffer systems), the solubility of the hydrochloride salt may be suppressed.[13] This phenomenon, known as the common ion effect, can be a critical consideration in formulation and crystallization processes.[13]

Solubility Profile Data

The following tables summarize the known qualitative and quantitative solubility data for this compound and its parent free base. The significant disparity in water solubility underscores the profound impact of the salt form.

Table 2: Quantitative Solubility Data

| Compound | Solvent | Temperature | Solubility | Source(s) |

| This compound | Water | 25°C | 297 g/L | [7] |

| 2-Methoxy-5-nitroaniline (Free Base) | Water | 21.5°C | < 100 mg/L | [6] |

Table 3: Qualitative Solubility Data for 2-Methoxy-5-nitroaniline (Free Base) (Note: The hydrochloride salt is expected to have high solubility in polar protic solvents and lower solubility in non-polar aprotic solvents.)

| Solvent Class | Specific Solvent | Observed Solubility | Source(s) |

| Polar Protic | Ethanol | Soluble | [1] |

| Polar Aprotic | DMSO | Soluble | [1] |

| Acetone | Very Soluble | [6] | |

| Ethyl Acetate | Very Soluble | [6] | |

| Non-Polar | Benzene | Very Soluble | [6] |

| Ligroine | Soluble | [6] | |

| Petroleum Ether | Slightly Soluble | [6] |

Experimental Determination of Thermodynamic Solubility

For applications requiring precise solubility values in specific solvent systems not reported in the literature, experimental determination is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[14] This method ensures that the system reaches a true equilibrium between the dissolved solute and the excess solid phase.[15] The subsequent concentration measurement is typically performed using a validated HPLC method for accuracy and specificity.[16][17][18]

Workflow for Isothermal Equilibrium Solubility Determination

The diagram below outlines the complete workflow for accurately determining the thermodynamic solubility of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Protocol 1: Shake-Flask Method

This protocol describes the steps to prepare a saturated solution at thermodynamic equilibrium.

-

Preparation : Into three separate 4 mL glass vials, add an excess amount of this compound (e.g., 50-100 mg).

-

Causality: Using excess solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[14] Running the experiment in triplicate provides statistical confidence in the final result.

-

-

Solvent Addition : Add a known volume (e.g., 2 mL) of the desired test solvent to each vial.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25°C ± 0.5°C). Agitate the slurries for at least 24 hours. For crystalline compounds, 48-72 hours may be required to ensure true equilibrium is reached.[19][20]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed in the incubator for 30 minutes to let the excess solid settle.

-

Sampling : Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm chemical-resistant filter (e.g., PVDF or PTFE) to remove all undissolved particles. Immediately dilute the filtrate with a known volume of mobile phase to prevent precipitation.

-

Causality: Filtration is a mandatory step to separate the liquid and solid phases.[21] Immediate dilution is necessary to bring the concentration into the linear range of the analytical method and prevent the compound from crashing out of the now-saturated solution.

-

Protocol 2: Quantification by HPLC-UV

This protocol outlines the analysis of the prepared sample.

-

Method Development : Develop a reverse-phase HPLC method capable of resolving 2-Methoxy-5-nitroaniline from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.[18] Detection should be set at a UV wavelength where the analyte has maximum absorbance (e.g., λmax = 380 nm for the free base).[1]

-

Calibration Curve : Prepare a series of at least five standard solutions of this compound of known concentrations in the mobile phase.[16] Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) of >0.999 for accuracy.[17]

-

Sample Analysis : Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

-

Calculation : Determine the peak area of the analyte in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Final Solubility : Correct this concentration value for the dilution factor used during sampling to obtain the final solubility of this compound in the test solvent, expressed in units such as mg/mL or mol/L.

Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental and chemical factors. Understanding these factors is key to manipulating solubility for practical applications.

Caption: Key Factors Influencing Solubility.

-

Temperature : For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[12] This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and allowed to crystallize upon cooling.

-

pH : As discussed, pH is arguably the most critical factor for this compound in aqueous systems. Maintaining a pH well below the pKa of the aniline group is essential to keep the compound in its highly soluble ionic form.

-

Solvent Polarity : The choice of solvent is paramount. As an ionic salt, this compound will exhibit the highest solubility in polar protic solvents (water, methanol, ethanol) and significantly lower solubility in non-polar aprotic solvents (hexane, toluene).

-

Presence of Other Ions : High background concentrations of chloride can reduce solubility due to the common ion effect, a key consideration for formulating in buffered solutions or conducting salt screening studies.[13]

Conclusion

This compound is a highly water-soluble compound, a direct consequence of its ionic salt form. Its solubility of 297 g/L in water at 25°C is a critical piece of data for any process chemist or formulation scientist.[7] While highly soluble in polar protic solvents, its solubility in various organic media is less documented and often requires empirical determination. The shake-flask method coupled with HPLC analysis provides a robust and reliable means of generating this essential data. A thorough understanding of how factors like pH, temperature, and solvent choice influence its solubility allows for the precise control required in modern pharmaceutical development and chemical synthesis.

References

- Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes Source: PharmaGuru URL:[Link]

- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

- Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Public

- Title: Methylamine hydrochloride | Solubility of Things Source: Solubility of Things URL:[Link]

- Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regul

- Title: How To Determine Solubility Of Organic Compounds? Source: YouTube - Chemistry For Everyone URL:[Link]

- Source: Web.

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Faculty.ksu.edu.sa URL:[Link]

- Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

- Title: A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium Source: ResearchG

- Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]

- Title: The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD Source: Sciforum URL:[Link]

- Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL:[Link]

- Title: Solubility of organic compounds (video) Source: Khan Academy URL:[Link]

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Tidew

- Title: Drug Solubility: Importance and Enhancement Techniques Source: NIH National Center for Biotechnology Inform

- Title: 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 Source: PubChem URL:[Link]

- Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL:[Link]

- Title: Precaution on use of hydrochloride salts in pharmaceutical formul

- Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL:[Link]

- Title: 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis Source: ACS Publications - Journal of Chemical & Engineering D

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 99-59-2 | 2-Methoxy-5-nitroaniline | Fast Scarlet R Supplier [jayfinechem.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 67827-72-9 [chemicalbook.com]

- 6. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 67827-72-9 [m.chemicalbook.com]

- 8. 2-メトキシ-5-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. quora.com [quora.com]

- 12. ascendiacdmo.com [ascendiacdmo.com]

- 13. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. enamine.net [enamine.net]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

spectroscopic data (NMR, IR, Mass Spec) for 2-Methoxy-5-nitroaniline hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-nitroaniline Hydrochloride

This guide provides a comprehensive analysis of the essential spectroscopic data required for the unequivocal identification and characterization of this compound (C₇H₈N₂O₃·HCl). Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Introduction: The Analytical Imperative

2-Methoxy-5-nitroaniline and its hydrochloride salt are pivotal intermediates in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2] Given their role as foundational building blocks, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture, confirm the presence of key functional groups, and determine the precise connectivity of atoms. This guide synthesizes data from established spectral databases and authoritative analytical chemistry principles to offer a field-proven approach to the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei. For a hydrochloride salt, careful consideration of solvent choice is critical to ensure solubility and observe all relevant signals, particularly exchangeable protons.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of a deuterated solvent is the first critical decision. While chloroform-d (CDCl₃) is common for many organic molecules, amine hydrochlorides often exhibit poor solubility.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are superior choices.[3][4] DMSO-d₆ is particularly advantageous as it solubilizes the salt and typically slows the exchange rate of the ammonium proton (N-H), allowing for its observation in the ¹H NMR spectrum.[5] The presence of this signal is a key confirmation of the hydrochloride salt form.[5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and analysis.

Data Presentation and Interpretation

¹H NMR Spectrum (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Interpretation |

| ~7.8-8.0 | d | H-6 | Doublet, coupled to H-4. Downfield shift due to proximity to the electron-withdrawing NO₂ group. |

| ~7.6-7.7 | dd | H-4 | Doublet of doublets, coupled to H-3 and H-6. |

| ~7.1-7.2 | d | H-3 | Doublet, coupled to H-4. |

| ~3.9-4.0 | s | -OCH₃ | Singlet, characteristic of methoxy protons. |

| Broad | s | -NH₃⁺ | A broad singlet for the three ammonium protons. Its presence confirms the hydrochloride salt.[5] |

¹³C NMR Spectrum (Predicted, in DMSO-d₆) [6]

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~150-155 | C-2 | Carbon attached to the electron-donating -OCH₃ group, shifted downfield. |

| ~140-145 | C-5 | Carbon attached to the electron-withdrawing -NO₂ group, significantly downfield. |

| ~135-140 | C-1 | Carbon attached to the -NH₃⁺ group. |

| ~120-125 | C-6 | Aromatic CH. |

| ~115-120 | C-4 | Aromatic CH. |

| ~110-115 | C-3 | Aromatic CH. |

| ~55-60 | -OCH₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an exceptionally rapid and reliable method for identifying the key functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."

Expertise & Experience: Selecting the Right Sampling Technique

For solid samples like this compound, two primary techniques are employed: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).[7]

-

KBr Pellet Method: This classic transmission technique involves grinding the sample with IR-transparent KBr powder and pressing it into a thin, translucent pellet.[8][9] It provides high-quality spectra but requires careful sample preparation to avoid scattering effects from large particles.

-

ATR Method: ATR has become the dominant technique due to its simplicity.[7] The sample is placed directly onto a crystal (like diamond or zinc selenide), and pressure is applied. It requires minimal to no sample preparation and is non-destructive.

This guide details the KBr pellet method as a reference standard protocol.

Experimental Protocol: FTIR (KBr Pellet Method)

-

Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mixing: Add ~100 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the sample.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Workflow for FTIR (KBr) Analysis

Caption: Workflow for FTIR analysis using the KBr pellet method.

Data Presentation and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3200-2800 | N-H Stretch | -NH₃⁺ (Ammonium) | A very broad and strong absorption, characteristic of the N-H stretching in an ammonium salt. |

| 3100-3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| 2980-2850 | C-H Stretch | Aliphatic (-OCH₃) | Asymmetric and symmetric stretching of the methyl C-H bonds. |

| ~1620 | N-H Bend | -NH₃⁺ (Ammonium) | Asymmetric bending vibration of the ammonium group. |

| ~1580 & ~1340 | N-O Stretch | Aromatic Nitro (-NO₂) | Strong, characteristic asymmetric and symmetric stretching vibrations, respectively. |

| ~1250 | C-O Stretch | Aryl-alkyl ether | Stretching vibration of the Ar-O-CH₃ bond. |

| ~820 | C-H Bend | Aromatic | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable structural information from fragmentation patterns.

Expertise & Experience: Ionization Method Selection

The choice of ionization technique is crucial for analyzing a molecule like this compound.[11]

-

Electron Ionization (EI): A "hard" ionization technique that bombards the sample with high-energy electrons.[12][13] This typically causes extensive fragmentation, which is excellent for structural elucidation but may result in a weak or absent molecular ion peak. The free base (2-Methoxy-5-nitroaniline) is volatile enough for this method.

-

Soft Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are "soft" methods that impart less energy, resulting in minimal fragmentation and a prominent molecular ion peak.[14] For the hydrochloride salt, ESI would be ideal, as it can be analyzed directly from solution and would likely show the protonated molecule of the free base, [M+H]⁺.

For this guide, we will interpret the expected data from an EI experiment on the free base (M.W. 168.15 g/mol ), as this is commonly available in spectral libraries.[15][16]

Experimental Protocol: GC-MS (with EI source)

-

Sample Preparation: Dissolve a small amount of the free base in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source and is ionized by a 70 eV electron beam (standard for EI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis

Sources

- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. NMR Solvents [sigmaaldrich.com]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound(67827-72-9) 13C NMR spectrum [chemicalbook.com]

- 7. edinst.com [edinst.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. This compound(67827-72-9) IR Spectrum [chemicalbook.com]

- 11. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. acdlabs.com [acdlabs.com]

- 15. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Methoxy-5-nitroaniline | LGC Standards [lgcstandards.com]

A Technical Guide to the Historical Synthesis of 2-Methoxy-5-nitroaniline Hydrochloride

Introduction

2-Methoxy-5-nitroaniline hydrochloride, also known as 5-nitro-o-anisidine hydrochloride, is a significant chemical intermediate with the molecular formula C₇H₉ClN₂O₃.[1] This yellow crystalline solid is soluble in water and has historically been a crucial building block in the synthesis of various dyes and pigments.[1][2] Its molecular structure, featuring a methoxy group, a nitro group, and an amino group on a benzene ring, provides a versatile platform for a range of chemical transformations.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to industrial applications.[1] This guide provides an in-depth exploration of the historical synthesis methods for this compound, detailing the underlying chemical principles and experimental protocols that have been employed.

Primary Synthetic Pathway: Nitration of o-Anisidine

The most prevalent historical route to 2-Methoxy-5-nitroaniline involves the electrophilic nitration of o-anisidine (2-methoxyaniline).[2][3] However, direct nitration of o-anisidine presents a significant challenge due to the activating and ortho-, para-directing nature of both the amino (-NH₂) and methoxy (-OCH₃) groups. This can lead to a mixture of products and potential oxidation of the aniline. To circumvent these issues, a protection-deprotection strategy is commonly employed.

Step 1: Protection of the Amino Group via Acetylation

To ensure selective nitration at the desired position (para to the amino group and meta to the methoxy group), the highly activating amino group is first protected by acetylation. This is a classic strategy in aromatic chemistry to temporarily reduce the activating effect of the amino group and to introduce steric hindrance, which can influence the regioselectivity of the subsequent electrophilic substitution.

The protection is typically achieved by reacting 2-methoxyaniline with acetic anhydride in a suitable solvent like glacial acetic acid.[3] The resulting N-(2-methoxyphenyl)acetamide is more stable towards the harsh conditions of nitration.

Experimental Protocol: Acetylation of 2-Methoxyaniline [3]

-

Reflux a mixture of 2-methoxyaniline and acetic anhydride in glacial acetic acid.

-

Continue refluxing for approximately 2 hours to ensure quantitative acetylation.

-

The product, N-(2-methoxyphenyl)acetamide, is typically obtained in high yield (>95%).[3]

Figure 1: Acetylation of 2-Methoxyaniline.

Step 2: Regioselective Nitration

With the amino group protected, the nitration of N-(2-methoxyphenyl)acetamide can be carried out with greater control. The acetyl group moderates the directing effect of the nitrogen, and the methoxy group primarily directs the incoming nitro group to the position para to it (position 5).

The nitration is typically performed using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0–5°C) to prevent over-nitration and side reactions.[3] The reaction mixture is then quenched in ice water to precipitate the product, N-(2-methoxy-5-nitrophenyl)acetamide.

Experimental Protocol: Nitration of N-(2-Methoxyphenyl)acetamide [3]

-

Dissolve N-(2-methoxyphenyl)acetamide in concentrated sulfuric acid and cool the mixture to 0–5°C.

-

Slowly add fuming nitric acid while maintaining the low temperature.

-

Stir the reaction mixture for 1–2 hours.

-

Carefully pour the reaction mixture onto ice to precipitate the product.

-

Filter and wash the precipitate to obtain N-(2-methoxy-5-nitrophenyl)acetamide. Yields are typically in the range of 78–82%.[3]

Step 3: Deprotection of the Amino Group (Hydrolysis)

The final step in this sequence is the removal of the acetyl protecting group to regenerate the free amino group. This is achieved through acid-catalyzed hydrolysis, typically by refluxing the N-(2-methoxy-5-nitrophenyl)acetamide in the presence of an acid such as hydrochloric acid in a solvent like methanol.[3]

Experimental Protocol: Hydrolysis of N-(2-methoxy-5-nitrophenyl)acetamide [3]

-

Reflux N-(2-methoxy-5-nitrophenyl)acetamide in a mixture of methanol and hydrochloric acid for 3–5 hours.[3]

-

After the reaction is complete, neutralize the mixture with a base (e.g., NaOH) to liberate the free amine, 2-Methoxy-5-nitroaniline.

-

The product can then be isolated by filtration. Yields for this step are generally high, ranging from 73–97%.[3]

Figure 2: Overall Synthetic Pathway via Protection-Nitration-Deprotection.

Step 4: Formation of the Hydrochloride Salt

To obtain the final product, this compound, the free base is treated with hydrochloric acid.[1] This acid-base reaction forms the corresponding ammonium salt, which often has improved stability and handling characteristics.

Alternative Historical Synthesis Method: Partial Reduction of 2,4-Dinitroanisole

An alternative historical method for the preparation of 2-Methoxy-5-nitroaniline involves the partial reduction of 2,4-dinitroanisole.[2] This approach leverages the differential reactivity of the two nitro groups. The nitro group at the 4-position is more sterically hindered by the adjacent methoxy group, making the nitro group at the 2-position more susceptible to reduction.

This selective reduction can be achieved using reagents such as ammonium or sodium sulfide.[2] The choice of reducing agent and reaction conditions is critical to prevent over-reduction to the diamine.

Purification Strategies in Historical Syntheses

Obtaining a high-purity product was a significant focus of historical synthetic procedures, especially for applications in the dye industry where impurities can affect color and fastness. Several patents from the early to mid-20th century describe methods for purifying the product.

One notable method involves the precipitation of the product as a salt of an aryl-sulfonic acid, such as naphthalene sulfonic acid.[4] This technique was used to isolate the desired isomer from the reaction mixture. The precipitated salt could then be filtered and treated with an alkali, like sodium carbonate, to recover the free, purified amine.[4]

More recent improvements on older methods, as described in a 1975 patent, involve carefully controlling the pH after nitration and dilution. By heating the diluted reaction mixture and adjusting the pH with ammonia in a stepwise manner, a very pure product can be obtained without the need for intermediate salt isolation.[5]

Summary of Key Synthesis Parameters

| Step | Reagents | Conditions | Typical Yield | Reference |

| Acetylation | 2-Methoxyaniline, Acetic Anhydride, Glacial Acetic Acid | Reflux | >95% | [3] |

| Nitration | N-(2-methoxyphenyl)acetamide, HNO₃, H₂SO₄ | 0–5°C | 78–82% | [3] |

| Deprotection | N-(2-methoxy-5-nitrophenyl)acetamide, HCl, Methanol | Reflux | 73–97% | [3] |

| Purification (Aryl-sulfonate) | Naphthalene sulfonic acid, Sodium carbonate | Precipitation, then basification | High Purity | [4] |

| Purification (pH control) | Ammonia | Heating, pH adjustment | High Purity | [5] |

Conclusion

The historical synthesis of this compound primarily relies on a well-established protection-nitration-deprotection sequence starting from o-anisidine. This method, while multi-step, provides a reliable route to the desired product with good control over regioselectivity. Alternative methods, such as the partial reduction of 2,4-dinitroanisole, have also been employed. The evolution of purification techniques, from precipitation with sulfonic acids to precise pH control, highlights the ongoing efforts to improve the efficiency and purity of this important chemical intermediate. These foundational methods have paved the way for the continued use of 2-Methoxy-5-nitroaniline and its derivatives in various fields of chemical synthesis.

References

- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.

- Tinker, J. M., & Spiegler, L. (1935). U.S. Patent No. 1,998,794. Washington, DC: U.S. Patent and Trademark Office.

- Hoechst AG. (1975). U.S. Patent No. 3,927,098. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. Buy this compound | 67827-72-9 [smolecule.com]

- 2. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US1998794A - Process for producing p-nitro-omrcron-anisidine - Google Patents [patents.google.com]

- 5. US3927098A - Process for the preparation of 2-amino-4-nitro-anisole - Google Patents [patents.google.com]

A Technical Guide to the Key Reactive Sites of 2-Methoxy-5-nitroaniline Hydrochloride

Abstract

2-Methoxy-5-nitroaniline hydrochloride is a pivotal intermediate in the synthesis of complex organic molecules, including pharmaceuticals and high-performance dyes.[1][2][3] Its synthetic versatility stems from the unique interplay of its three core functional groups—a protonated amino group, a methoxy substituent, and a nitro group—all attached to an aromatic scaffold. This guide provides an in-depth analysis of the molecule's electronic landscape and identifies its primary reactive sites. We will explore the causality behind its reactivity in electrophilic aromatic substitution, reactions of the amino group, and transformations of the nitro group. Each section is supported by detailed, field-proven experimental protocols and visual diagrams to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this compound in synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic effects of its substituents and the protonated state of its amino group. The molecule's structure, shown below, features an electron-donating methoxy group (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂). In its hydrochloride salt form, the amino group is protonated to an anilinium ion (-NH₃⁺), which significantly alters the electronic properties of the aromatic ring compared to its free base form.

The methoxy group is an activating ortho-, para-director due to its ability to donate electron density to the ring via a resonance effect, which outweighs its inductive electron withdrawal.[4] Conversely, the nitro group is a strong deactivating, meta-director because of both its powerful inductive and resonance electron-withdrawing effects.[5][6] The anilinium group (-NH₃⁺) is also strongly deactivating and meta-directing due to a potent inductive withdrawal effect, a stark contrast to the free amino group (-NH₂) which is one of the strongest activating, ortho-, para-directing groups.[7]

This complex interplay of competing electronic influences dictates where and how the molecule will react.

Caption: Structure of this compound.

The Aromatic Ring: A Hub for Electrophilic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, but the outcome for this molecule is critically dependent on the state of the amino group.[8]

Reactivity of the Hydrochloride Salt

In its commercially available hydrochloride form, the molecule is highly deactivated towards EAS. The -NH₃⁺ and -NO₂ groups are both strong deactivators and meta-directors.[9][10] The methoxy group, while activating, cannot overcome the powerful deactivating effects of the other two substituents. Therefore, forcing an EAS reaction on the hydrochloride salt is difficult and would likely yield a complex mixture of products, if any reaction occurs at all.

The Free Aniline and the Imperative of Protection

Neutralization of the hydrochloride salt yields the free aniline, 2-Methoxy-5-nitroaniline. In this state, the free amino group (-NH₂) is a powerful activating, ortho-, para-director.[11][12] This high reactivity, however, is often a liability. Direct halogenation or nitration can lead to polysubstitution and oxidation of the aniline, yielding a mixture of undesirable tarry byproducts.[13][14]

To achieve selective and high-yield substitution, the reactivity of the amino group must be attenuated. This is reliably accomplished by converting the amine into an amide, most commonly an acetanilide, through acylation. The resulting N-acetyl group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the free amine, allowing for controlled, monosubstitution.[1][11][14]

Caption: Workflow for controlled Electrophilic Aromatic Substitution.

Experimental Protocol 1: Controlled Synthesis of 4-Bromo-2-methoxy-5-nitroaniline

This three-step protocol illustrates the protection-substitution-deprotection strategy.

Step 1: Acetylation (Amine Protection)

-

Rationale: To moderate the high reactivity of the amino group, it is converted to a less activating acetamide group using acetic anhydride.

-

Procedure:

-

Suspend 10.0 g of 2-Methoxy-5-nitroaniline (free base) in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

While stirring, slowly add 1.1 equivalents of acetic anhydride.

-

Heat the mixture to reflux for 2 hours.[1]

-

Allow the reaction to cool to room temperature, then pour it into 250 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated N-(2-methoxy-5-nitrophenyl)acetamide by vacuum filtration, wash with cold water, and dry. The yield is typically >95%.[1]

-

Step 2: Electrophilic Bromination

-

Rationale: The acetamide group directs the incoming electrophile (Br⁺) to the positions ortho and para to it. The position para to the acetamide (C4) is the most sterically accessible and electronically favored site.

-

Procedure:

-

Dissolve the dried acetanilide from Step 1 in 100 mL of glacial acetic acid.

-

Cool the solution to 10-15°C in an ice bath.

-

Slowly add 1.05 equivalents of bromine (Br₂) dissolved in a minimal amount of acetic acid dropwise over 30 minutes.

-

Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into 400 mL of cold water containing a small amount of sodium bisulfite to quench any excess bromine.

-

Collect the precipitated bromo-acetanilide product by vacuum filtration, wash thoroughly with water, and dry.

-

Step 3: Hydrolysis (Deprotection)

-

Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the final desired product.

-

Procedure:

-

Suspend the dried bromo-acetanilide from Step 2 in a mixture of 75 mL of ethanol and 25 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 3-5 hours until the solid dissolves and TLC analysis confirms the disappearance of the starting amide.[1][15]

-

Cool the solution and carefully neutralize it with a saturated sodium hydroxide solution until the pH is ~8-9.

-

The product, 4-Bromo-2-methoxy-5-nitroaniline, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

-

The Amino Group: A Versatile Synthetic Handle

Beyond its influence on the aromatic ring, the amino group is a key site for building molecular complexity.

Diazotization and the Sandmeyer Reaction

Primary arylamines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form arenediazonium salts (Ar-N₂⁺).[11] These salts are exceptionally useful synthetic intermediates because the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what is known as the Sandmeyer reaction.[11][16] This provides a reliable pathway to introduce functionalities that are difficult to install via direct EAS.

Caption: Diazotization followed by the Sandmeyer Reaction.

Experimental Protocol 2: Synthesis of 2-Chloro-1-methoxy-4-nitrobenzene

-

Rationale: This protocol demonstrates the conversion of the amino group into a chloro group, a transformation not readily achievable by other means.

-

Procedure:

-

Diazotization:

-

Dissolve 10.0 g of 2-Methoxy-5-nitroaniline in 30 mL of concentrated hydrochloric acid and 30 mL of water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5°C. The formation of the diazonium salt is indicated by a slight color change. Test for excess nitrous acid using starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve 1.2 equivalents of copper(I) chloride (CuCl) in 20 mL of concentrated hydrochloric acid. Cool this solution to 0°C.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution.

-

Vigorous nitrogen evolution will occur. Allow the reaction to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

The product can be isolated by steam distillation or solvent extraction with a suitable solvent like dichloromethane.

-

Wash the organic extract, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-Chloro-1-methoxy-4-nitrobenzene.

-

-

The Nitro Group: Gateway to Further Functionality

The nitro group is not merely an electronic director; it is a functional group ripe for transformation, primarily through reduction.

Reduction to an Amine

The most common and synthetically valuable reaction of the nitro group is its reduction to a primary amine (-NH₂). This transformation dramatically alters the molecule's properties, converting a strongly electron-withdrawing group into a strongly electron-donating one. This opens up entirely new synthetic pathways. Common methods for this reduction include catalytic hydrogenation or the use of metals in acidic media.[5][6][16]

Experimental Protocol 3: Reduction to 2-Methoxybenzene-1,4-diamine

-

Rationale: This protocol uses tin metal in hydrochloric acid, a classic and robust method for reducing aromatic nitro groups.

-

Procedure:

-

Place 10.0 g of 2-Methoxy-5-nitroaniline and 2.5-3.0 equivalents of granulated tin (Sn) in a 500 mL round-bottom flask.

-

Add 100 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours with stirring to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. A solid complex of the diamine salt and tin chloride may precipitate.

-

Carefully add a 40-50% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free diamine.

-

Extract the resulting diamine into an organic solvent such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-Methoxybenzene-1,4-diamine. The product is often sensitive to air oxidation and should be used promptly or stored under an inert atmosphere.

-

Summary of Reactivity

The synthetic utility of this compound is derived from the distinct reactivity of its functional components. The following table summarizes the key reactive sites and their characteristic transformations.

| Reactive Site | Type of Reaction | Reagents & Conditions | Resulting Functionality |

| Aromatic Ring | Electrophilic Substitution | 1. Ac₂O (Protection)2. Br₂/AcOH3. HCl/EtOH, Δ (Deprotection) | Introduction of a substituent (e.g., -Br) at the C4 position |

| Amino Group | Acylation (Protection) | Acetic Anhydride (Ac₂O), Acetic Acid | Amide (-NHCOCH₃) |

| Amino Group | Diazotization / Sandmeyer | 1. NaNO₂, HCl, 0-5°C2. CuX (X=Cl, Br, CN) | Replacement of -NH₂ with -Cl, -Br, -CN, etc. |

| Nitro Group | Reduction | Sn/HCl or H₂/Pd-C | Amine (-NH₂) |

Conclusion

This compound is a multifaceted building block whose reactivity can be precisely controlled through a logical application of fundamental organic chemistry principles. By understanding the dominant electronic effects of its substituents and employing strategies such as amine protection, chemists can selectively target the aromatic ring for electrophilic substitution. Furthermore, the amino and nitro groups serve as versatile handles for profound functional group interconversions via diazotization and reduction, respectively. This guide has detailed the key reactive sites and provided robust protocols, offering a comprehensive framework for researchers to confidently and effectively utilize this important chemical intermediate in their synthetic endeavors.

References

- Filo. (2024). Explain why a methoxy group (CH_3O) increases the rate of electrophilic a...

- Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?

- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.

- College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro.

- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

- Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity.

- Chemistry with Caroline. (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry.

- BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.

- Chemistry Stack Exchange. (2021). Nitro as a leaving group in an aromatic ring.

- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.

- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.

- Wikipedia. (n.d.). Electrophilic substitution.

- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.

- Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.

- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 67827-72-9 | this compound | [jayfinechem.com]

- 4. proprep.com [proprep.com]

- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. byjus.com [byjus.com]

- 8. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 16. Buy this compound | 67827-72-9 [smolecule.com]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methoxy-5-nitroaniline Hydrochloride

This guide provides a comprehensive technical overview of the potential biological activities of 2-Methoxy-5-nitroaniline hydrochloride for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on related compounds and fundamental chemical principles, this document aims to serve as a foundational resource to stimulate and guide future research into this molecule's pharmacological potential.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound is a well-characterized aromatic amine, primarily recognized for its role as a versatile intermediate in the synthesis of dyes, pigments, and, notably, pharmaceuticals.[1][2] Its chemical architecture, featuring a methoxy and a nitro group on an aniline backbone, presents a unique electronic and steric profile that suggests the potential for significant biological interactions.[1][3] While direct and extensive studies on the biological activities of this compound are nascent, its utility as a precursor for complex bioactive molecules, such as the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Osimertinib, underscores the pharmacological relevance of its structural motifs.[3]

This guide will explore the theoretical and extrapolated biological potential of this compound, drawing parallels from structurally similar compounds and the known bioactivities associated with its constituent functional groups. We will delve into its potential as an antimicrobial and anticancer agent, propose detailed experimental workflows for its evaluation, and discuss the underlying mechanistic hypotheses.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O₃ | [1] |

| Molecular Weight | 204.61 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | 218°C (decomposition) | [4] |

Potential Biological Activities: A Hypothesis-Driven Exploration

The biological potential of this compound can be hypothesized based on the activities of related nitroaniline and methoxyphenyl compounds. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is expected to be a key determinant of its bioactivity.

Potential Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism often involving the enzymatic reduction of the nitro group to generate cytotoxic reactive nitrogen species. Furthermore, the methoxy group can enhance lipophilicity, potentially aiding in the penetration of microbial cell membranes.

Hypothesized Mechanism of Action:

It is postulated that intracellular nitroreductases in susceptible microorganisms could reduce the nitro group of this compound, leading to the formation of nitroso and hydroxylamino derivatives. These intermediates can induce oxidative stress, damage DNA, and inhibit essential enzymatic processes, ultimately leading to microbial cell death.

Supporting Evidence from Related Compounds:

Studies on other nitroaniline derivatives have demonstrated their potential as antimicrobial agents. The general principle of nitro group-mediated toxicity is a well-established concept in medicinal chemistry.

Potential Anticancer Activity

The structural contribution of the 2-methoxy-5-nitroaniline moiety to the potent anticancer drug Osimertinib provides a strong rationale for investigating its intrinsic cytotoxic effects against cancer cell lines.[3] While the entire structure of Osimertinib is responsible for its targeted activity, the foundational scaffold may possess its own cytotoxic properties.

Hypothesized Mechanisms of Action:

-

Induction of Apoptosis: Preliminary findings on this compound suggest it may influence cell proliferation and apoptosis.[1] This could occur through the activation of intrinsic or extrinsic apoptotic pathways.

-

Enzyme Inhibition: The aromatic and functionalized nature of the molecule suggests it could act as an inhibitor for various enzymes crucial for cancer cell survival and proliferation.

-

Generation of Oxidative Stress: Similar to its proposed antimicrobial mechanism, the reduction of the nitro group within the hypoxic microenvironment of tumors could lead to the generation of reactive oxygen species, inducing cellular damage.

Supporting Evidence from Related Compounds:

A structurally similar isomer, 2-Methoxy-4-nitroaniline, has been shown to be genotoxic in bacterial mutagenicity assays, indicating its potential to interact with and damage DNA.[5] This provides a basis for investigating the potential genotoxicity and cytotoxic effects of this compound in cancer cells.

Experimental Workflows for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is essential. The following section outlines detailed protocols for assessing its antimicrobial and anticancer potential.

Assessment of Antimicrobial Activity

Workflow Diagram:

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Detailed Protocols:

a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

b) Minimum Bactericidal Concentration (MBC) Assay:

-

Subculturing: Following MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Assessment of Anticancer Activity

Workflow Diagram:

Caption: Workflow for evaluating the anticancer potential of this compound.

Detailed Protocols:

a) MTT Assay for Cell Viability (IC50 Determination):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.

-

Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Hypotheses

Based on the proposed mechanisms, we can visualize potential signaling pathways that may be modulated by this compound.

Potential Apoptotic Signaling Pathway:

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

This compound represents a molecule with untapped potential in the realm of biological activities. While its primary role to date has been as a synthetic intermediate, its chemical structure warrants a thorough investigation into its antimicrobial and anticancer properties. This guide provides a foundational framework for such an exploration, offering hypothesis-driven insights and detailed experimental protocols.

Future research should focus on:

-

Broad-spectrum screening: Evaluating the compound against a wider range of microbial strains and cancer cell lines.

-

In vivo studies: Progressing to animal models to assess efficacy and toxicity if promising in vitro results are obtained.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives to optimize biological activity and understand the roles of the methoxy and nitro groups.

-